molecular formula C6H18Cl2N2 B6162810 (1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride CAS No. 41805-72-5

(1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride

Cat. No.: B6162810
CAS No.: 41805-72-5
M. Wt: 189.1
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Description

(1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of dimethylamine and is often used in various chemical and biological research applications. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride typically involves the reaction of dimethylamine with a suitable alkylating agent. One common method is the alkylation of dimethylamine with 2-chloro-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The final product is obtained as a crystalline solid, which is then subjected to quality control tests to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

(1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active intermediates. The compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylamine hydrochloride
  • (1-amino-2-methylpropan-2-yl)amine hydrochloride
  • (1-amino-2-methylpropan-2-yl)trimethylamine hydrochloride

Uniqueness

(1-amino-2-methylpropan-2-yl)dimethylamine dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric and electronic properties, making it suitable for a wide range of applications in synthetic chemistry and biological research.

Properties

CAS No.

41805-72-5

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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